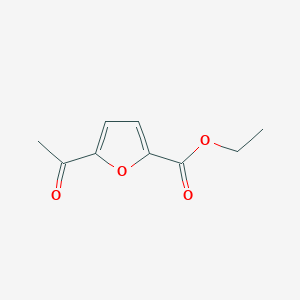

Ethyl 5-acetylfuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-acetylfuran-2-carboxylate is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom this compound is notable for its unique structure, which includes an ethyl ester group and an acetyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-acetylfuran-2-carboxylate typically involves the esterification of 5-acetylfuran-2-carboxylic acid with ethanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to streamline the esterification process and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-acetylfuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed:

Oxidation: 5-acetylfuran-2-carboxylic acid or 5-formylfuran-2-carboxylic acid.

Reduction: Ethyl 5-(hydroxyethyl)furan-2-carboxylate.

Substitution: Various substituted furans depending on the electrophile used.

Scientific Research Applications

Ethyl 5-acetylfuran-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its furan ring is a common motif in many biologically active compounds.

Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry: this compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of ethyl 5-acetylfuran-2-carboxylate depends on its specific application. In general, the compound’s effects are mediated through interactions with molecular targets such as enzymes or receptors. The furan ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The acetyl and ester groups can also undergo hydrolysis or other metabolic transformations, leading to the formation of active metabolites.

Comparison with Similar Compounds

Ethyl 5-acetylfuran-2-carboxylate can be compared with other similar compounds, such as:

Ethyl 2-furoate: Another ester of furan, but without the acetyl group.

5-acetylfuran-2-carboxylic acid: The carboxylic acid counterpart of this compound.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness: this compound is unique due to the presence of both an acetyl group and an ethyl ester group on the furan ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in synthesis and research.

Biological Activity

Ethyl 5-acetylfuran-2-carboxylate is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Overview of this compound

This compound belongs to the class of furan derivatives, which are known for their wide range of biological activities. Compounds containing furan moieties have been reported to exhibit antimicrobial, anticancer, and anti-inflammatory properties, making them valuable in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Interaction : The compound acts as a substrate for esterases, leading to the hydrolysis of the ester bond, which produces active metabolites that can modulate biological pathways.

- Oxidative Metabolism : It interacts with cytochrome P450 enzymes, influencing the oxidative metabolism of other substrates and potentially altering metabolic pathways within cells.

- Gene Expression Modulation : this compound has been shown to affect the activity of transcription factors, resulting in changes in gene expression that can impact cellular functions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage . The structure-activity relationship (SAR) analysis indicates that modifications to the furan ring can enhance its cytotoxic effects against specific cancer types .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in cell cultures, indicating its potential as an anti-inflammatory agent .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of furan compounds, including this compound, showed potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The compound was effective at concentrations as low as 10 µg/mL .

- Cytotoxicity Against Cancer Cells : In a laboratory study assessing various furan derivatives for anticancer activity, this compound was found to significantly reduce cell viability in human breast cancer cell lines (MCF-7) at concentrations above 50 µM, with IC50 values indicating strong cytotoxicity .

- Inflammation Model : In a mouse model of acute inflammation, administration of this compound resulted in a marked reduction in paw edema compared to control groups. This suggests its potential therapeutic use in treating inflammatory conditions .

Data Table: Summary of Biological Activities

Properties

CAS No. |

13318-36-0 |

|---|---|

Molecular Formula |

C9H10O4 |

Molecular Weight |

182.17 g/mol |

IUPAC Name |

ethyl 5-acetylfuran-2-carboxylate |

InChI |

InChI=1S/C9H10O4/c1-3-12-9(11)8-5-4-7(13-8)6(2)10/h4-5H,3H2,1-2H3 |

InChI Key |

NIJPEGOMIVOYRY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.